molecular formula C16H10Cl2N2O2 B379879 3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 251640-05-8

3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B379879
CAS No.: 251640-05-8
M. Wt: 333.2g/mol
InChI Key: ASNRYHWNIAMMBY-UHFFFAOYSA-N
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Description

3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro and phenyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-chloroaniline attacks the carbonyl carbon of maleic anhydride, leading to the formation of the pyrrole ring. The reaction conditions generally include heating the reactants at elevated temperatures (around 150-200°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH), or alkoxides (R-O⁻) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: Similar in structure but contains a fluorine atom instead of a second chlorine atom.

    3-Chloro-4-iodoaniline: Contains an iodine atom instead of a second chlorine atom.

    3-Chloro-4-methoxyaniline: Contains a methoxy group instead of a second chlorine atom.

Uniqueness

3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and biologically active molecules.

Properties

CAS No.

251640-05-8

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2g/mol

IUPAC Name

3-chloro-4-(4-chloroanilino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-6-8-11(9-7-10)19-14-13(18)15(21)20(16(14)22)12-4-2-1-3-5-12/h1-9,19H

InChI Key

ASNRYHWNIAMMBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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